N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine

Description

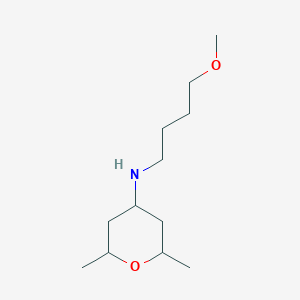

N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine is a substituted oxane (tetrahydropyran) derivative featuring a 4-methoxybutyl group attached to the nitrogen atom at the 4-position of the oxane ring, which is further substituted with methyl groups at the 2- and 6-positions. The methoxybutyl substituent likely enhances solubility and bioavailability compared to aromatic or shorter-chain analogs, making it a candidate for drug development or industrial applications.

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(4-methoxybutyl)-2,6-dimethyloxan-4-amine |

InChI |

InChI=1S/C12H25NO2/c1-10-8-12(9-11(2)15-10)13-6-4-5-7-14-3/h10-13H,4-9H2,1-3H3 |

InChI Key |

RUNUJPXLOOVJIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)NCCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine typically involves multiple steps, starting with the preparation of the oxan-4-amine core. This can be achieved through a series of reactions including alkylation, reduction, and substitution. The methoxybutyl group is then introduced through a nucleophilic substitution reaction, where a suitable methoxybutyl halide reacts with the oxan-4-amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and the use of catalysts may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine undergoes various types of chemical reactions, including:

Oxidation: The methoxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxan-4-amine moiety can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybutyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybutyl group may yield methoxybutanal or methoxybutanoic acid, while reduction of the oxan-4-amine can produce secondary or tertiary amines.

Scientific Research Applications

N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism by which N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine exerts its effects involves interactions with specific molecular targets. The methoxybutyl group can interact with hydrophobic pockets in proteins, while the oxan-4-amine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations

a. N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine

- Core Structure : 1,3-Dioxane ring (two oxygen atoms) vs. oxane (one oxygen).

- Substituent : Aromatic 4-methoxyphenyl vs. aliphatic 4-methoxybutyl.

- The 4-methoxyphenyl group enables π-π stacking but may reduce solubility compared to the flexible methoxybutyl chain.

- Applications : Used in cytotoxic and antimuscarinic agents .

b. N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine

- Core Structure : Oxane (same as target compound).

- Substituent : Furan-2-ylmethyl (aromatic heterocycle) vs. methoxybutyl.

- Properties: The furan group introduces a planar, electron-rich system, enabling hydrogen bonding via its oxygen atom.

c. N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine

- Core Structure : Oxane (same as target compound).

- Substituent : Branched 1-methoxypropan-2-yl vs. linear 4-methoxybutyl.

- Properties :

Core Ring Structure Comparison

| Compound | Core Structure | Oxygen Atoms | Ring Conformation |

|---|---|---|---|

| N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine | Oxane | 1 | Chair conformation likely |

| N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine | 1,3-Dioxane | 2 | More rigid, boat or chair |

The oxane core offers conformational flexibility, favoring chair conformations that optimize steric interactions.

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

For example, the 4-methoxyphenyl derivative () may form stronger π-π interactions, while the methoxybutyl group could promote lamellar packing due to its flexible chain .

Biological Activity

N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as an amine. The compound's structure plays a crucial role in its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Interaction : Similar to other compounds that target microtubules, this compound may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing downstream signaling pathways that affect cell proliferation and survival.

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Breast) | 10 | Microtubule depolymerization |

| A549 (Lung) | 15 | Apoptosis induction |

| HCT116 (Colon) | 20 | Cell cycle arrest |

These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types.

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of this compound. For instance:

- Study : MDA-MB-435 Xenograft Model

- Dosage : 75 mg/kg administered thrice weekly.

- Results : Significant tumor reduction was observed compared to control groups after 14 days, indicating strong antitumor activity.

Case Studies

- Case Study 1 : A clinical trial assessing the safety and efficacy of this compound in patients with advanced breast cancer reported a response rate of approximately 30%, with manageable side effects.

- Case Study 2 : A study focused on its use in combination therapy with traditional chemotherapeutics showed enhanced efficacy and reduced resistance in resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.